molecular formula C7H5Br2FN2O B12981317 2,4-Dibromo-6-fluorobenzohydrazide

2,4-Dibromo-6-fluorobenzohydrazide

Cat. No.: B12981317
M. Wt: 311.93 g/mol
InChI Key: GHXFURIQSZJVOT-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluorobenzohydrazide: is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring, along with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-fluorobenzohydrazide typically involves the bromination and fluorination of benzohydrazide derivatives. One common method includes the reaction of 2,4-dibromo-6-fluorobenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-6-fluorobenzohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced to form different derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzohydrazides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Chemistry: 2,4-Dibromo-6-fluorobenzohydrazide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It is used in the synthesis of bioactive molecules that can inhibit the growth of bacteria or cancer cells.

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of dyes, pigments, and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-fluorobenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity, making it more effective in its biological and chemical applications.

Comparison with Similar Compounds

    2,4-Dibromo-6-fluoroaniline: Similar in structure but lacks the hydrazide group.

    2,4-Dibromo-6-fluorophenylboronic acid: Contains a boronic acid group instead of a hydrazide group.

    2,4-Dibromo-6-fluorobenzaldehyde: Contains an aldehyde group instead of a hydrazide group.

Uniqueness: 2,4-Dibromo-6-fluorobenzohydrazide is unique due to the presence of both bromine and fluorine atoms along with the hydrazide functional group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its utility in research and industry.

Properties

Molecular Formula

C7H5Br2FN2O

Molecular Weight

311.93 g/mol

IUPAC Name

2,4-dibromo-6-fluorobenzohydrazide

InChI

InChI=1S/C7H5Br2FN2O/c8-3-1-4(9)6(5(10)2-3)7(13)12-11/h1-2H,11H2,(H,12,13)

InChI Key

GHXFURIQSZJVOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)NN)Br)Br

Origin of Product

United States

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